molecular formula C8H7IO3 B8579373 Iodomethyl phenyl carbonate CAS No. 211035-14-2

Iodomethyl phenyl carbonate

Cat. No.: B8579373
CAS No.: 211035-14-2
M. Wt: 278.04 g/mol
InChI Key: YJQPPPJAQUHFES-UHFFFAOYSA-N
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Description

Iodomethyl phenyl carbonate (C₈H₇IO₃) is an organoiodine compound featuring a phenyl group bonded to a carbonate ester with an iodomethyl substituent. Its structure combines the electrophilic iodine atom with the aromatic phenyl ring, making it reactive in nucleophilic substitutions and cross-coupling reactions. This compound is primarily utilized in organic synthesis as an alkylating agent and in prodrug design due to the iodide's superior leaving-group ability compared to chlorine or bromine analogs . Its synthesis typically involves the reaction of iodomethyl chloroformate with phenols or through phase-transfer catalysis under alkaline conditions .

Properties

CAS No.

211035-14-2

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

IUPAC Name

iodomethyl phenyl carbonate

InChI

InChI=1S/C8H7IO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

YJQPPPJAQUHFES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Iodomethyl phenyl carbonate belongs to a broader class of iodomethyl carbonate esters, which vary in their alkyl/aryl substituents. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Structural Features
This compound C₈H₇IO₃ 278.05 Solid/Oil* Phenyl group, iodomethyl carbonate
Iodomethyl isopropyl carbonate C₅H₉IO₃ 244.03 Liquid Isopropyl group, iodomethyl carbonate
Chloromethyl phenyl carbonate C₈H₇ClO₃ 202.60 Solid Phenyl group, chloromethyl carbonate
Dipropyl iodomethyl carbonate C₈H₁₅IO₃ 286.11 Liquid Two propyl groups, iodomethyl carbonate

*Physical state varies based on synthesis conditions and purity .

Key Research Findings

Synthetic Advantages : this compound outperforms chloromethyl analogs in reactions requiring mild conditions. For example, it reacts with amines at −20°C in DMF, while chloromethyl derivatives require higher temperatures .

Steric and Electronic Effects: The iodine atom’s size and polarizability enhance its leaving-group ability but may introduce steric clashes in biological systems, as seen in reduced cannabinoid receptor binding .

Q & A

Q. What are the established synthetic routes for iodomethyl phenyl carbonate, and how do reaction conditions influence yield?

this compound can be synthesized via carbonate cyclization or transesterification. For example, iodocyclization reactions using tert-butyl carbonates (e.g., tert-butyl pent-4-en-2-yl carbonate) under controlled temperatures (0–25°C) and iodinating agents (e.g., I₂ or NIS) yield iodomethyl derivatives. Key parameters include solvent polarity (acetonitrile or dichloromethane), stoichiometry of iodinating agents, and reaction time, which directly impact product purity and yield . Characterization typically involves GC/MS and NMR to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying molecular structure, with characteristic peaks for the iodomethyl group (δ ~2.5–3.5 ppm in ¹H NMR) and carbonate carbonyl (δ ~150–155 ppm in ¹³C NMR) . Gas chromatography-mass spectrometry (GC/MS) is used to identify volatile intermediates, while high-performance liquid chromatography (HPLC) with polar stationary phases (e.g., Triart Phenyl) optimizes separation of non-volatile byproducts .

Advanced Research Questions

Q. How do catalytic mechanisms differ in the disproportionation of this compound compared to other aryl carbonates?

Disproportionation reactions involving this compound are catalyzed by Lewis acids (e.g., MoO₃/SiO₂) or organometallic complexes. The iodine substituent increases electrophilicity at the carbonate center, accelerating nucleophilic attack by phenols. Kinetic studies suggest a two-step mechanism: (1) formation of a metal-carbonate intermediate and (2) transesterification with phenyl groups. Contrastingly, non-iodinated carbonates require stronger bases (e.g., NaOH) for activation .

Q. What are the thermal stability profiles of this compound in polymer matrices, and how do they compare to non-halogenated analogs?

Thermal degradation studies (TGA/DSC) show that this compound decomposes at ~180–200°C, releasing CO₂ and iodomethane. In copolymer systems (e.g., with N-substituted maleimides), the iodine group enhances thermal stability by forming charge-transfer complexes, delaying degradation by ~20°C compared to methyl phenyl carbonate. However, prolonged heating (>200°C) induces C-I bond cleavage, necessitating stabilizers like hindered phenols .

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or GC/MS results often arise from isomerization or solvent effects. For example, iodomethyl groups in 4-(iodomethyl)-6-methyl-1,3-dioxan-2-one exhibit distinct chemical shifts in CDCl₃ (δ 3.15 ppm) versus DMSO-d₆ (δ 3.35 ppm) due to solvent polarity. Hierarchical clustering of chromatographic data (e.g., using R-based PCA) can distinguish between true structural variations and experimental artifacts .

Q. What strategies optimize the regioselectivity of this compound in cyclization reactions?

Regioselectivity is controlled by steric and electronic factors. Using bulky bases (e.g., DBU) directs iodination to less hindered positions, while polar aprotic solvents (DMF) favor electrophilic attack at electron-rich aryl groups. Computational modeling (DFT) of transition states can predict dominant pathways, with validation via isotopic labeling (¹³C-CO₃) .

Methodological Considerations

  • Data Validation : Cross-reference NMR/GC-MS results with databases like ChemFOnt, which classifies compounds by ClassyFire taxonomies and provides ontology-based functional annotations .
  • Reproducibility : Document reaction conditions (e.g., molar ratios, catalyst loading) in alignment with ICH guidelines, ensuring raw data archiving and third-party verification .

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